

1-Butyl-4-methylpyridinium hexafluorophosphate melting point and phase behavior

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Compound of Interest

Compound Name: *1-Butyl-4-methylpyridinium
hexafluorophosphate*

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An In-depth Technical Guide to the Melting Point and Phase Behavior of **1-Butyl-4-methylpyridinium Hexafluorophosphate**

Introduction

1-Butyl-4-methylpyridinium hexafluorophosphate, $[\text{C}_4\text{H}_9(\text{CH}_3)\text{C}_5\text{H}_4\text{N}]\text{PF}_6$ (also denoted as $[\text{B-4-MPy}][\text{PF}_6]$), is a pyridinium-based ionic liquid (IL). These compounds are salts that exist in a liquid state at or near room temperature. Pyridinium ILs are noted for their thermal stability, tunable solvent properties, and utility in electrochemical applications such as electrolytes in batteries and supercapacitors.[1][2] The physical and thermal properties, particularly the melting point and phase behavior, are critical parameters that dictate their suitability for specific applications.[2] This guide provides a comprehensive overview of the thermal characteristics of **1-Butyl-4-methylpyridinium hexafluorophosphate**, detailed experimental protocols for its characterization, and a summary of its key physical data.

Physicochemical Properties

The fundamental properties of **1-Butyl-4-methylpyridinium hexafluorophosphate** are summarized below. Data from various suppliers indicate slight variations in the melting point, which can be attributed to purity levels and the experimental method used for determination.

Property	Value	Source(s)
CAS Number	401788-99-6	[1]
Molecular Formula	C ₁₀ H ₁₆ F ₆ NP	[1][3]
Molecular Weight	295.21 g/mol	[1][3]
Melting Point	42–43 °C	[3]
~45 °C	[1]	
42.0 to 46.0 °C	[4]	
Appearance	White to Yellow to Orange powder/crystal; Brown lump	[1][4][5]
Density	1,327 g/cm ³ (at 25 °C)	[3]
Purity	≥ 99%; >97.0%	[1][3][4][5]

Phase Behavior and Thermal Stability

The phase behavior of ionic liquids is a key aspect of their characterization, providing insight into their operational temperature range and structural organization.

Melting Behavior: **1-Butyl-4-methylpyridinium hexafluorophosphate** is a solid at room temperature, with a melting point reported in the range of 42°C to 46°C.[1][3][4] Like many ionic liquids, its phase transitions can be complex. The melting point is influenced by factors such as the length of the alkyl chain on the pyridinium cation and the nature of the anion.[2] The hexafluorophosphate (PF₆⁻) anion contributes to the compound's hydrophobicity and thermal stability.[2][3]

Thermal Analysis: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the phase behavior of ionic liquids.[2]

- **Differential Scanning Calorimetry (DSC):** DSC is used to identify melting points, glass transitions (T_g), and solid-solid phase transitions. For pyridinium ILs, DSC scans typically involve controlled heating and cooling cycles to observe these thermal events.[6] It has been

noted that the thermal behavior of ILs can be significantly different from their individual pure components when in mixtures.[6]

- Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability and decomposition temperature of the IL. Pyridinium-based ILs generally exhibit high thermal stability, making them suitable for applications requiring elevated temperatures.[2]

Experimental Protocols

Precise and reproducible data rely on standardized experimental methodologies. The following sections detail the typical protocols for the synthesis and thermal analysis of pyridinium ionic liquids.

Synthesis of 1-Butyl-4-methylpyridinium Hexafluorophosphate

The synthesis of pyridinium ionic liquids is generally a two-step process involving quaternization followed by anion metathesis (exchange).[2]

Step 1: Quaternization of 4-methylpyridine

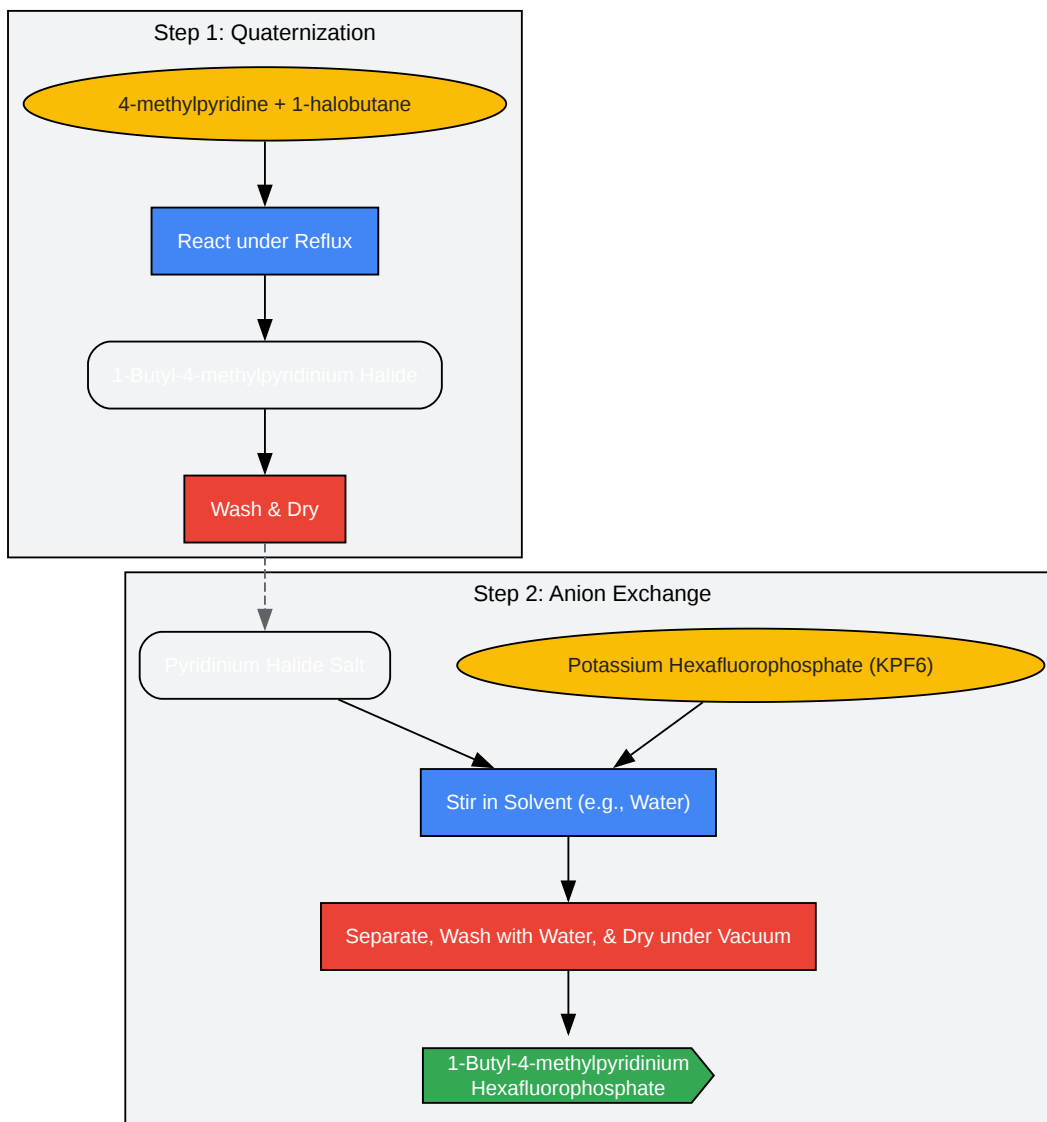
- 4-methylpyridine is reacted with an equimolar amount of a butylating agent, typically 1-chlorobutane or 1-bromobutane.
- The reaction is often carried out in a suitable solvent or neat (without solvent) under reflux for several hours to ensure complete reaction.
- The product of this step is 1-butyl-4-methylpyridinium chloride or bromide.
- The resulting halide salt is typically washed with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and then dried under vacuum.

Step 2: Anion Exchange (Metathesis)

- The 1-butyl-4-methylpyridinium halide salt is dissolved in a suitable solvent, often water or acetone.[7]

- An equimolar amount of a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF_6) or ammonium hexafluorophosphate (NH_4PF_6), is dissolved in the same solvent and added to the solution.[\[7\]](#)
- The reaction mixture is stirred at room temperature for several hours.[\[7\]](#)
- A two-phase system may form as the more hydrophobic **1-butyl-4-methylpyridinium hexafluorophosphate** separates from the aqueous phase containing the byproduct (e.g., KCl).
- The ionic liquid phase is separated, washed multiple times with deionized water to remove residual halide impurities, and then dried under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove water and any volatile impurities.[\[7\]](#)

General Synthesis Workflow for Pyridinium ILs

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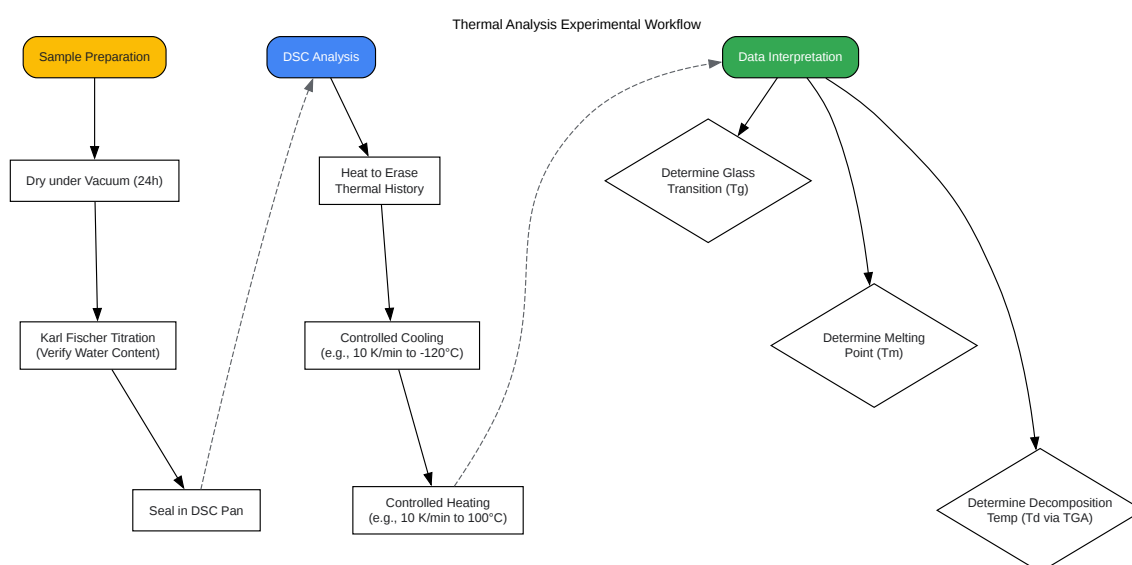
General Synthesis Workflow for Pyridinium ILs

Thermal Analysis Protocol

The following is a representative protocol for determining the thermal properties of an ionic liquid using DSC.

- Sample Preparation:
 - Due to the hygroscopic nature of many ionic liquids, the sample must be thoroughly dried under high vacuum for at least 24 hours prior to analysis.[\[8\]](#)[\[9\]](#)
 - The water content should be verified using Karl Fischer titration to be below a specified limit (e.g., <100 ppm), as water can significantly affect thermal transitions.[\[8\]](#)[\[9\]](#)
 - A small amount of the dried sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
- DSC Instrument Setup:
 - The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).
 - An inert atmosphere is maintained in the DSC cell by purging with nitrogen or argon gas.
- Thermal Program:
 - To erase the sample's prior thermal history, it is first heated to a temperature well above its melting point (e.g., 100°C) and held for several minutes.
 - The sample is then cooled at a controlled rate (e.g., 10 K/min) to a low temperature (e.g., -120°C or 133.15 K).[\[6\]](#)
 - Finally, the sample is heated at the same controlled rate to a temperature above the melting point (e.g., 100°C or 393.15 K).[\[6\]](#)
 - The heat flow is recorded as a function of temperature during the second heating scan.
- Data Analysis:

- The melting point (T_m) is determined as the onset or peak temperature of the melting endotherm.
- The glass transition temperature (T_g) is identified as a step change in the heat capacity in the heating curve.
- The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.



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Thermal Analysis Experimental Workflow

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